Trimethylthiourea

Description

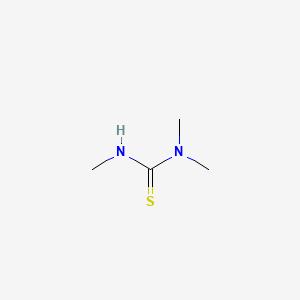

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEZSIYNWDWMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021404 | |

| Record name | 1,1,3-Trimethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms (from benzene or ligroin) or off-white powder. (NTP, 1992), Dry Powder, Solid; [HSDB] Off-white crystals; [Maybridge MSDS] | |

| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N,N'-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.1 to 1.0 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN BENZENE, CHLOROFORM | |

| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | Trimethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS FROM LIQUID BENZENE | |

CAS No. |

2489-77-2 | |

| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N,N'-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3-Trimethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MHD6IL0A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

189 to 190 °F (NTP, 1992), 87-88 °C | |

| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trimethylthiourea: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Guide on Trimethylthiourea for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in various scientific and industrial fields. This document consolidates critical data, including its chemical properties, synthesis protocols, toxicological profile, and analytical methodologies, to support ongoing research and development efforts.

Core Chemical Data

This compound, a substituted thiourea derivative, possesses the following key identifiers and properties:

| Property | Value | Citation(s) |

| CAS Number | 2489-77-2 | [1] |

| Molecular Formula | C₄H₁₀N₂S | [1] |

| Molecular Weight | 118.20 g/mol | [1] |

| Appearance | Prisms (from benzene or ligroin) or off-white powder. | [1] |

| Melting Point | 87-89 °C | |

| Solubility | Slightly soluble in water. | [1] |

Synthesis of this compound

A general and established method for the synthesis of trialkylthioureas can be adapted for the preparation of this compound. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl isothiocyanate

-

Dimethylamine (solution in a suitable solvent, e.g., water or ethanol)

-

Reaction flask (three-necked, round-bottom)

-

Stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Heating mantle or water bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., benzene or ligroin)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: The reaction flask is charged with a solution of dimethylamine.

-

Reactant Addition: Methyl isothiocyanate is added dropwise to the stirred dimethylamine solution via the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period to ensure the reaction proceeds to completion.

-

Work-up: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as benzene or ligroin, to yield the final product as prisms or an off-white powder.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Toxicological Profile

A comprehensive bioassay of this compound was conducted by the National Toxicology Program (NTP) to evaluate its potential carcinogenicity. The findings from this study are crucial for understanding the toxicological profile of this compound.

NTP Carcinogenicity Bioassay Summary

A study involving the administration of a mixture containing 80% this compound and 15% dimethylthiourea in the feed to Fischer 344 rats and B6C3F1 mice for 77 weeks yielded the following key observations[1]:

-

Rats:

-

Females: A significant increase in the incidence of follicular cell carcinomas of the thyroid was observed.

-

Males: No statistically significant increase in tumors was observed.

-

-

Mice: No evidence of carcinogenicity was found in either male or female mice.

Other toxicological data indicates that this compound can cause thyroid hypofunction.

| Species | Sex | Route of Administration | Duration | Key Findings | Citation |

| Rat | Female | Feed | 77 weeks | Follicular cell carcinomas of the thyroid | [1] |

| Rat | Male | Feed | 77 weeks | No significant increase in tumors | [1] |

| Mouse | Both | Feed | 77 weeks | No evidence of carcinogenicity | [1] |

| Mouse | N/A | Oral | 7 days | Thyroid hypofunction, changes in thyroid weight at 210 mg/kg | [1] |

Potential Signaling Pathway Interactions

While specific studies on the direct interaction of this compound with signaling pathways are limited, research on structurally related thiourea derivatives provides insights into potential mechanisms of action. Phenylthiourea, for example, has been shown to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.

Caption: Simplified AHR signaling pathway, potentially affected by thiourea derivatives.

It is plausible that this compound could also interact with this or other cellular signaling pathways, and further research in this area is warranted.

Analytical Methodologies

The detection and quantification of this compound are essential for research, industrial, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for thiourea and its derivatives.

General HPLC Method for Thiourea Derivatives

Sample Preparation:

-

Extraction: For solid samples, extraction with a suitable solvent such as methanol or water is typically performed.

-

Cleanup: Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.

-

Filtration: The final extract is filtered through a 0.45 µm filter before injection.

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a buffer.

-

Detection: UV detector set at a wavelength where the analyte absorbs, typically around 230-240 nm for thioureas.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Injection Volume: 10-20 µL.

Workflow for Analytical Sample Processing:

Caption: A typical workflow for the analysis of thiourea derivatives.

This technical guide provides a foundational understanding of this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to develop specific protocols tailored to their experimental needs.

References

An In-depth Technical Guide to the Solubility of Trimethylthiourea in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Trimethylthiourea (TMTU), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative and semi-quantitative solubility information and presents a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound (CAS No. 2489-77-2) is a substituted thiourea derivative. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures. Solubility dictates the choice of solvent for reactions, purification, and the preparation of solutions for biological assays.

Solubility of this compound: A Summary

The available literature provides a general overview of this compound's solubility. It is reported to be highly soluble in water and alcohols, and also soluble in benzene and chloroform[1]. More specifically, its water solubility is stated to be in the range of 0.1 to 1.0 mg/mL at 20°C (68°F)[1][2]. Another source describes it as very slightly soluble in water[3]. This discrepancy highlights the need for precise, experimentally determined quantitative data.

Table 1: Summary of this compound Solubility

| Solvent | Chemical Formula | Polarity | Qualitative/Semi-Quantitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | High | Very Soluble[1], Very Slightly Soluble[2][3] (0.1-1.0 mg/mL at 20°C[1][2]) | Data not available |

| Ethanol | C₂H₅OH | High | Very Soluble[1] | Data not available |

| Methanol | CH₃OH | High | Very Soluble[1] | Data not available |

| Benzene | C₆H₆ | Low | Soluble[1] | Data not available |

| Chloroform | CHCl₃ | Medium | Soluble[1] | Data not available |

| Acetone | C₃H₆O | High | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available | Data not available |

Note: The lack of specific quantitative data underscores the importance of the experimental protocol provided in the following section.

Experimental Protocol for Determining this compound Solubility

To obtain precise and reliable solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

Solute: High-purity this compound (≥98%)

-

Solvents: HPLC-grade or equivalent purity common organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate)

-

Apparatus:

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (±0.1°C)

-

Screw-capped vials or flasks of appropriate volume (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or NMR spectrometer)

-

pH meter (for aqueous solutions, if necessary)

-

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax, or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

3.3. Data Reporting

For each solvent, the solubility should be determined in triplicate to ensure reproducibility. The results should be reported as the mean value ± standard deviation. It is also recommended to perform the solubility determination at different temperatures to understand the thermodynamic properties of the dissolution process.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

While qualitative data suggests that this compound is soluble in several common organic solvents, there is a clear need for precise quantitative measurements. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in various solvents and at different temperatures. Such data is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical industry. The generation of a comprehensive solubility profile will enable better-informed decisions in process development, formulation, and quality control.

References

An In-depth Technical Guide to the Spectroscopic Data of Trimethylthiourea

Introduction

Trimethylthiourea (1,1,3-trimethyl-2-thiourea), with the chemical formula C₄H₁₀N₂S, is a substituted thiourea derivative.[1] As with many compounds in the fields of chemical research and drug development, a thorough understanding of its structural and analytical characteristics is crucial. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, along with graphical representations of the analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton and carbon nuclei in this compound. These predictions are based on typical chemical shift ranges for similar functional groups.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | 2.9 - 3.2 | Singlet | 6H |

| NHCH₃ | 2.8 - 3.1 | Doublet | 3H |

| NH | 5.0 - 6.0 | Quartet (Broad) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 180 - 190 |

| N(CH₃)₂ | 35 - 45 |

| NHCH₃ | 30 - 40 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of a compound like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), in which this compound is soluble.[1]

-

Transfer the solution to a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans). For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

NMR Experimental Workflow

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C-N, and C=S bonds.

Predicted FTIR Data

The following table presents the predicted characteristic IR absorption bands for this compound, with wavenumbers given in cm⁻¹. These predictions are based on typical absorption regions for the functional groups present.[7][8][9]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium | N-H Stretch |

| 2850 - 3000 | Medium to Strong | C-H Stretch (Aliphatic) |

| 1500 - 1600 | Strong | N-H Bend |

| 1350 - 1450 | Strong | C-N Stretch |

| 1000 - 1250 | Medium to Strong | C=S Stretch (Thioamide) |

Experimental Protocol for FTIR Spectroscopy

The reported method for obtaining the IR spectrum of this compound is the film casting technique.[1] An alternative for solid samples is the Attenuated Total Reflectance (ATR) method.

Protocol using Film Casting from Chloroform:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a minimal amount of a volatile solvent like chloroform.

-

Cast a thin film of the solution onto an IR-transparent window (e.g., a NaCl or KBr plate).

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the plate.

-

-

Data Acquisition:

-

Place the IR window with the sample film in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Alternative Protocol using ATR-FTIR:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

IR Spectroscopy Experimental Workflow

Caption: General workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight and several fragment ions. The data presented here is based on Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 118 | High | [C₄H₁₀N₂S]⁺˙ (Molecular Ion, M⁺˙) |

| 74 | High | [C₂H₆N₂S]⁺˙ |

| 44 | High | [C₂H₆N]⁺ |

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a solid sample like this compound using GC-MS is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

-

Filter the solution if any particulate matter is present to prevent clogging of the injector.

-

Transfer the final solution to an autosampler vial.

-

-

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph. The high temperature vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source). Here, molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺˙).

-

Fragmentation: The high energy of the molecular ions causes many of them to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Mass Spectrometry Experimental Workflow

Caption: General workflow for GC-MS analysis.

References

- 1. This compound | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Trimethylthiourea: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for trimethylthiourea, a compound of interest in various research and development applications. This document summarizes key toxicological data, outlines experimental protocols from pivotal studies, and visualizes its mechanism of action to ensure safe handling and informed use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] Upon heating to decomposition, it can emit toxic fumes containing nitrogen and sulfur oxides.[3] Long-term exposure studies have indicated that this compound is carcinogenic in female rats, specifically causing follicular-cell carcinomas of the thyroid.[1]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50 = 920 mg/kg | [4] |

| Dermal | - | No data available | - |

| Inhalation | - | No data available | - |

Table 2: Carcinogenicity

| Species | Sex | Exposure Route | Dosage Levels | Findings | Reference |

| Fischer 344 Rats | Female | Dietary | 250 ppm, 500 ppm | Dose-related increase in follicular-cell carcinomas of the thyroid. Considered carcinogenic. | [1] |

| Fischer 344 Rats | Male | Dietary | 250 ppm, 500 ppm | No sufficient evidence of carcinogenicity. | [1] |

| B6C3F1 Mice | Male & Female | Dietary | 500 ppm, 1000 ppm | No sufficient evidence of carcinogenicity. | [1] |

Table 3: Genetic Toxicology

| Test System | Result | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | Negative | [5] |

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Findings | Reference |

| - | - | No specific data available for this compound. Studies on other thiourea derivatives show varied effects. | [4] |

Mechanism of Action: Goitrogenic Effects

This compound acts as a goitrogen, a substance that disrupts the normal function of the thyroid gland. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] TPO is responsible for catalyzing the iodination of tyrosine residues on the thyroglobulin protein, a critical step in the formation of triiodothyronine (T3) and thyroxine (T4).[6][7][8][9] By inhibiting TPO, this compound reduces the production of these essential hormones.[2][3] This disruption of the hypothalamic-pituitary-thyroid axis can lead to an overstimulation of the thyroid gland by thyroid-stimulating hormone (TSH), resulting in thyroid hypertrophy (goiter) and, with chronic exposure, the development of tumors.[2][3]

Experimental Protocols

Carcinogenicity Bioassay (NTP Protocol)

A bioassay for the potential carcinogenicity of a mixture containing 80% this compound and 15% dimethylthiourea was conducted using Fischer 344 rats and B6C3F1 mice.[1]

-

Animal Model:

-

50 male and 50 female Fischer 344 rats per group.

-

50 male and 50 female B6C3F1 mice per group.

-

20 animals of each sex and species served as controls.

-

-

Administration:

-

The test substance was administered in the feed.

-

Rats: Dietary concentrations of 250 ppm (low dose) and 500 ppm (high dose).

-

Mice: Dietary concentrations of 500 ppm (low dose) and 1,000 ppm (high dose).

-

-

Duration:

-

The compound was administered for 77 weeks.

-

This was followed by an observation period of 29 weeks for rats and 14 weeks for mice.

-

-

Endpoints Evaluated:

-

Mortality and clinical observations.

-

Mean body weight.

-

Gross and microscopic pathology of all major tissues and organs upon necropsy.

-

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11]

-

Test System:

-

Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[5]

-

-

Procedure:

-

The tester strains are exposed to various concentrations of the test article.

-

The exposure occurs on a minimal agar plate that lacks the essential amino acid.

-

The assay is conducted both with and without a metabolic activation system (S9 mix from rat liver homogenate) to mimic mammalian metabolism.[5]

-

-

Endpoint:

-

A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[5]

-

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider a chemical-resistant apron or coveralls.[1][12]

-

Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]

-

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]

Accidental Release and Disposal

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep or vacuum the material to avoid generating dust.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.

-

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, regional, and national regulations. This may involve incineration at a licensed chemical disposal facility.[1][2]

First Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.

References

- 1. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Difference in the developmental toxicity of ethylenethiourea and three N,N'-substituted thiourea derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Test No. 421: Reproduction/Developmental Toxicity Screening Test | OECD [oecd.org]

Trimethylthiourea: A Technical Guide to its Reactivity Profile and Incompatibilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylthiourea (TMTU), a substituted thiourea derivative, finds application in various industrial processes, including as a vulcanization accelerator in the rubber industry.[1] A thorough understanding of its chemical reactivity and potential incompatibilities is paramount for its safe handling, storage, and application, particularly in the context of research and drug development where chemical stability and predictability are crucial. This technical guide provides an in-depth analysis of the reactivity profile of this compound, detailing its hazardous reactions, decomposition products, and incompatibilities with a range of chemical classes. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of key processes to facilitate comprehension.

Chemical Identity

| Identifier | Value |

| Chemical Name | 1,1,3-Trimethylthiourea |

| Synonyms | N,N,N'-Trimethylthiourea, Trimethyl-2-thiourea |

| CAS Number | 2489-77-2 |

| Molecular Formula | C4H10N2S |

| Molecular Weight | 118.20 g/mol |

| Physical State | Solid, prisms or off-white powder |

Reactivity Profile

This compound is classified as an organosulfide amide.[1] Its reactivity is primarily dictated by the presence of the sulfur atom, which can act as a nucleophile, and the amide group. The compound is generally stable under normal conditions but can undergo hazardous reactions when in contact with certain chemical classes.[2]

Hazardous Reactions and Incompatibilities

This compound exhibits incompatibility with a wide range of substances, primarily due to its potential to react exothermically, release toxic or flammable gases, or undergo uncontrolled polymerization. The following table summarizes the key incompatibilities.

| Incompatible Chemical Class | Potential Hazards | References |

| Strong Oxidizing Agents | Violent reactions, risk of explosion (e.g., with chlorates), fire.[2][3] | |

| Acids | Reactions can generate heat and may liberate hydrogen sulfide upon decomposition.[1][4] | |

| Diazo and Azo Compounds | Can react to generate toxic gases.[1][4] | |

| Halocarbons | Incompatible, potential for hazardous reactions.[1][4] | |

| Isocyanates | Incompatible, potential for hazardous reactions.[1][4] | |

| Aldehydes | Incompatible, potential for hazardous reactions.[1][4] | |

| Alkali Metals | Incompatible, potential for hazardous reactions.[1][4] | |

| Nitrides | Incompatible, potential for hazardous reactions.[1][4] | |

| Hydrides | Incompatible, potential for hazardous reactions.[1][4] | |

| Strong Reducing Agents | Can react to form flammable gases.[1][4] |

Hazardous Decomposition Products

Upon heating to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2] Thermal decomposition can be initiated by exposure to high temperatures or fire.

| Decomposition Product | Chemical Formula | Hazards |

| Nitrogen Oxides | NOx (e.g., NO, NO2) | Toxic, respiratory irritants. |

| Sulfur Oxides | SOx (e.g., SO2, SO3) | Toxic, respiratory irritants, contribute to acid rain. |

| Carbon Monoxide | CO | Toxic, flammable gas.[2] |

| Carbon Dioxide | CO2 | Asphyxiant in high concentrations.[2] |

Experimental Protocols for Reactivity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive assessment of this compound's reactivity and potential incompatibilities.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

DSC is a rapid screening tool to evaluate the thermal compatibility of this compound with other substances. An exothermic event in a mixture that is not present in the individual components indicates a potential incompatibility.

Methodology:

-

Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with the test substance.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.

-

Analysis Parameters:

-

Sample Pans: Aluminum pans, hermetically sealed.

-

Temperature Range: Typically from ambient to 400°C.

-

Heating Rate: A standard rate of 10°C/min.

-

Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.

-

-

Data Analysis:

-

Run DSC scans of the individual components and the mixture.

-

Compare the thermograms. The appearance of new exothermic peaks, or a significant shift in the onset temperature of decomposition of the mixture compared to the individual components, suggests an interaction.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Methodology:

-

Sample Preparation: Use a small, accurately weighed sample of this compound.

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer.

-

Analysis Parameters:

-

Temperature Range: Typically from ambient to 600°C.

-

Heating Rate: A standard rate of 10°C/min.

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Product Identification

HPLC-MS is a powerful technique for identifying and quantifying the products of potential incompatibility reactions in solution.

Methodology:

-

Reaction Setup:

-

Prepare solutions of this compound and the test substance in a suitable solvent.

-

Mix the solutions and incubate under controlled conditions (e.g., specific temperature, time).

-

-

Sample Analysis:

-

Inject aliquots of the reaction mixture into an HPLC-MS system at various time points.

-

Use a suitable HPLC column and mobile phase gradient to separate the components.

-

The mass spectrometer will provide mass-to-charge ratio information for the separated components, allowing for the identification of unreacted starting materials and any new reaction products.

-

-

Data Analysis:

-

Compare the chromatograms and mass spectra of the reaction mixture over time to a control sample (this compound alone).

-

The appearance of new peaks indicates the formation of degradation or reaction products.

-

Visualizations

Logical Workflow for Assessing Chemical Reactivity

Caption: A logical workflow for the systematic assessment of chemical reactivity.

Proposed Role of this compound in Rubber Vulcanization

Caption: Simplified mechanism of this compound as a vulcanization accelerator.

This compound Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Conclusion

The reactivity of this compound necessitates careful consideration of its handling and storage protocols. It is incompatible with a broad spectrum of chemical classes, and its thermal decomposition can yield toxic products. The experimental methodologies outlined in this guide provide a framework for a thorough risk assessment of its use in various applications. For professionals in research and drug development, a comprehensive understanding of these potential interactions is critical to ensure the integrity of experiments and the safety of personnel.

References

Potential applications of Trimethylthiourea in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylthiourea (TMTU), a trisubstituted thiourea derivative, presents a versatile yet underexplored reagent in the landscape of organic synthesis. Its unique structural features, combining the nucleophilic sulfur atom of the thiocarbonyl group with the electronic effects of three methyl substituents, offer distinct reactivity profiles compared to its parent compound, thiourea. This technical guide provides a comprehensive overview of the known and potential applications of this compound in organic synthesis, drawing from established methodologies for thiourea derivatives and highlighting specific data where available. The content herein is intended to serve as a foundational resource for researchers seeking to leverage the synthetic utility of this compound in the development of novel molecules and synthetic methodologies.

While specific experimental data for this compound is not always abundant in the literature, this guide extrapolates from closely related substituted thioureas to provide a robust framework for its potential applications.

Core Applications of this compound

The synthetic utility of this compound is centered around several key reactive pathways:

-

Synthesis of this compound: The foundational reaction for accessing this reagent.

-

S-Alkylation and Isothiouronium Salt Formation: A gateway to a variety of functional groups.

-

Heterocycle Synthesis: Leveraging the thiourea backbone to construct cyclic systems.

-

Guanidine Synthesis: Transformation of the thiocarbonyl group into a guanidinyl moiety.

-

Ligand in Catalysis: Potential for use in transition metal-catalyzed cross-coupling reactions.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the reaction of methyl isothiocyanate with dimethylamine. This reaction is a specific example of the general method for preparing di- and trialkyl thioureas.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction: A solution of dimethylamine is reacted with methyl isothiocyanate.[1]

-

Reagents:

-

Dimethylamine solution (e.g., 40% in water)

-

Methyl isothiocyanate

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place the dimethylamine solution.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add methyl isothiocyanate to the stirred dimethylamine solution via the dropping funnel. The rate of addition should be carefully controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction proceeds to completion.

-

The solvent is then removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Logical Workflow for this compound Synthesis

S-Alkylation and Synthesis of Isothiouronium Salts

A fundamental reaction of thioureas, including this compound, is the S-alkylation with alkyl halides to form S-alkylisothiouronium salts. These salts are versatile intermediates that can be converted to other functional groups.

General Reaction Pathway

Applications of S-Alkylisothiouronium Salts Derived from this compound

a) Synthesis of Thiols:

Hydrolysis of S-alkylisothiouronium salts under basic conditions provides a convenient method for the synthesis of thiols. This method avoids the direct use of the foul-smelling and toxic hydrogen sulfide.

Experimental Protocol: General Procedure for Thiol Synthesis

-

Step 1: Formation of the Isothiouronium Salt

-

This compound and an alkyl halide are refluxed in a suitable solvent (e.g., ethanol).

-

The resulting S-alkylisothiouronium salt often precipitates upon cooling and can be isolated by filtration.

-

-

Step 2: Hydrolysis

-

The isolated isothiouronium salt is heated with an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Upon completion of the reaction, the mixture is acidified to protonate the thiolate, and the thiol is extracted with an organic solvent.

-

b) Conversion of Alcohols to Thiols:

Alcohols can be converted to thiols in a two-step, one-pot procedure via an activated intermediate like a tosylate, followed by reaction with this compound and subsequent hydrolysis.

Experimental Protocol: General Procedure for Alcohol to Thiol Conversion

-

Step 1: Activation of Alcohol

-

The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate.

-

-

Step 2: Reaction with this compound and Hydrolysis

-

The tosylate is reacted in situ with this compound in a suitable solvent (e.g., ethanol) to form the S-alkylisothiouronium tosylate.

-

A solution of a strong base (e.g., NaOH) is added to the reaction mixture, which is then heated to effect hydrolysis to the thiol.

-

| Reactant (Alcohol) | Activating Agent | Thiourea Source | Product (Thiol) | Yield (%) | Reference |

| Ethylene Glycol Oligomers | TsCl | Thiourea | Thiol-terminated Oligomers | >80 | [2] |

| p-Hydroxyphenethyl alcohol | TsCl | Thiourea | p-Hydroxyphenethyl thiol | High | [2] |

| Note: The yields are reported for reactions using unsubstituted thiourea; similar reactivity is expected with this compound. |

Synthesis of Heterocycles

Thiourea and its derivatives are valuable building blocks in the synthesis of various heterocyclic compounds. This compound can potentially be employed in these syntheses, such as the Hantzsch thiazole synthesis and the Biginelli reaction.

a) Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. Thiourea and its substituted derivatives are commonly used as the thioamide component.[3]

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

-

Reaction: An α-haloketone is reacted with this compound.

-

Procedure:

-

The α-haloketone and this compound are dissolved in a suitable solvent, such as ethanol or methanol.

-

The mixture is heated to reflux for a period of time, typically monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and a weak base (e.g., sodium carbonate solution) is added to neutralize the hydrohalic acid formed and precipitate the thiazole product.

-

The product is collected by filtration, washed, and can be further purified by recrystallization.

-

| α-Haloketone | Thioamide | Product | Yield (%) | Reference |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Thiazole | 79-90 | [3] |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99 | [4] |

| Note: The yields are reported for reactions using unsubstituted thiourea; this compound would lead to a 2-(dimethylamino)-thiazole derivative. |

b) Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones. The use of N-substituted thioureas has been shown to be effective in this reaction, often promoted by reagents like chlorotrimethylsilane (TMSCl).[5]

Experimental Protocol: General Procedure for TMSCl-Promoted Biginelli Reaction

-

Reaction: An aldehyde, a β-ketoester, and this compound are reacted in the presence of TMSCl.

-

Reagents:

-

Aldehyde (1 equivalent)

-

β-ketoester (1 equivalent)

-

This compound (1 equivalent)

-

Chlorotrimethylsilane (TMSCl) (4 equivalents)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

The aldehyde, β-ketoester, and this compound are dissolved in DMF.

-

TMSCl is added to the mixture.

-

The reaction is stirred at room temperature for 24-48 hours.

-

The product is typically isolated by filtration and can be purified by crystallization.

-

| Aldehyde | β-Ketoester | Thiourea | Yield (%) | Reference |

| Various Aromatic/Aliphatic | Ethyl Acetoacetate | N-Substituted Thioureas | Excellent | [5] |

| Note: Specific yields for this compound in this reaction are not detailed in the provided search results, but the general method is reported to be high-yielding for a range of substituted thioureas. |

Synthesis of Guanidines

Thioureas can be converted to guanidines through a process that typically involves S-activation followed by displacement with an amine. This transformation is a valuable method for the synthesis of this important functional group, which is found in many biologically active molecules.

General Reaction Pathway

Experimental Approaches:

-

Using Coupling Reagents: Reagents like Mukaiyama's reagent can be used to activate the thiourea, facilitating the attack of an amine.[6]

-

Metal-Mediated Desulfurization: Thiophilic metal salts (e.g., Hg(II), Cu(II), or AgNO₃) can be used to activate the sulfur atom, promoting the formation of a carbodiimide intermediate which is then trapped by an amine.[6][7]

-

Photocatalytic Methods: Recent methods have employed visible light photocatalysis to convert thioureas to guanidines in the presence of a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂).[8][9]

| Thiourea | Amine | Method | Yield (%) | Reference |

| Various Thioureas | Various Amines | Ru(bpy)₃Cl₂, visible light | Moderate to High | [8] |

| Di-Boc Thioureas | Primary/Secondary Amines | Hg(II) or Cu(II) | Good | [6] |

| Thiourea on Solid Phase | Amine | AgNO₃ | 57-82 (overall) | [7] |

| Note: These examples illustrate the general transformation. Specific conditions and yields for the conversion of this compound would need to be optimized. |

Potential as a Ligand in Cross-Coupling Reactions

Thiourea derivatives have been explored as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The sulfur and nitrogen atoms of the thiourea moiety can coordinate to the metal center, influencing its catalytic activity. In some cases, thioureas can serve as precursors to N-heterocyclic carbene (NHC) ligands via desulfurization.[10][11]

While specific applications of this compound as a ligand are not well-documented in the provided search results, its electron-donating properties and potential to form stable complexes suggest it could be a viable ligand for various catalytic transformations. Further research in this area is warranted to explore its efficacy in comparison to more established ligand systems.

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis. While detailed studies on its specific applications are somewhat limited, the well-established chemistry of other thiourea derivatives provides a strong basis for its utility in the synthesis of S-alkylisothiouronium salts, thiols, various heterocycles, and guanidines. Its potential as a ligand in catalysis also presents an interesting avenue for future research. This guide serves as a starting point for chemists looking to incorporate this compound into their synthetic strategies, offering general protocols and highlighting areas where further investigation is needed. The continued exploration of this reagent is likely to uncover new and valuable transformations for the synthesis of complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylthiourea, a readily available and versatile reagent, has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, possessing both nucleophilic sulfur and nitrogen atoms, allow it to participate in a variety of cyclization and multicomponent reactions. This technical guide provides a comprehensive overview of the utility of this compound as a precursor for the synthesis of key heterocyclic scaffolds, with a particular focus on thiazole and pyrimidine derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this reagent in academic and industrial research settings, particularly in the field of drug discovery and development. The inherent biological activities of many of the resulting heterocyclic structures underscore the importance of this compound in medicinal chemistry.

Synthesis of 2-(Dimethylamino)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thiourea derivative. When this compound is utilized, this reaction provides a direct and efficient route to 2-(dimethylamino)thiazoles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

General Reaction Scheme

The overall transformation involves the reaction of an α-haloketone with this compound, typically in a suitable solvent such as ethanol, to yield the corresponding 2-(dimethylamino)thiazole derivative.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-phenylthiazole

This protocol details the synthesis of a representative 2-(dimethylamino)thiazole from 2-bromoacetophenone and this compound.

Materials:

-

2-Bromoacetophenone

-

This compound

-

Ethanol

-

Sodium bicarbonate (5% aqueous solution)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and this compound (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a 5% aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-(dimethylamino)-4-phenylthiazole.

Quantitative Data

The yields of 2-(dimethylamino)thiazoles can vary depending on the specific α-haloketone used. The following table summarizes typical yields for the reaction of this compound with various phenacyl bromides.[1]

| α-Haloketone (Ar-COCH₂Br) | Ar Substituent | Yield (%) |

| Phenacyl bromide | Phenyl | 90-95% |

| 4-Methylphenacyl bromide | 4-Methylphenyl | 92% |

| 4-Chlorophenacyl bromide | 4-Chlorophenyl | 94% |

| 4-Bromophenacyl bromide | 4-Bromophenyl | 95% |

| 4-Nitrophenacyl bromide | 4-Nitrophenyl | 91% |

Table 1: Yields for the Hantzsch Synthesis of 2-(Dimethylamino)-4-arylthiazoles.

Mechanistic Pathway

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

References

Biological activity of Trimethylthiourea derivatives

An In-Depth Technical Guide on the Biological Activity of Trimethylthiourea Derivatives for Researchers, Scientists, and Drug Development Professionals.

Abstract

Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug development.[1][2][3] This technical guide focuses on the biological activities of this compound and related N-alkyl substituted thiourea derivatives, providing a comprehensive overview of their synthesis, mechanisms of action, and quantitative biological data. The document details experimental protocols for assessing their efficacy and visualizes key molecular pathways and experimental workflows to support further research and development in this promising area.

Introduction

Thiourea and its derivatives are organosulfur compounds characterized by the presence of a thiocarbonyl group flanked by amino groups.[3] The hydrogen atoms on the nitrogen terminals can be substituted with various moieties, leading to a diverse range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] The biological activities of these compounds are strongly influenced by their molecular structure and electronic properties.[5] this compound, as part of the broader N-alkyl substituted thiourea family, has demonstrated notable biological potential. This guide will delve into the specifics of its activity, supported by experimental evidence and mechanistic insights.

Synthesis of this compound Derivatives

A common and straightforward method for the synthesis of N,N'-disubstituted thiourea derivatives, which can be adapted for this compound, involves the reaction of an amine with an isothiocyanate.[1]

General Synthesis Protocol

-

Dissolution: The primary or secondary amine (e.g., dimethylamine) is dissolved in a suitable organic solvent such as acetone or ethanol.[1]

-

Addition: The corresponding isothiocyanate (e.g., methyl isothiocyanate) is added to the solution, often in a dropwise manner.[1]

-

Reaction: The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[1]

-

Isolation: The product is typically isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with various biological targets through mechanisms such as enzyme inhibition and disruption of cellular processes.

Antimicrobial Activity

Thiourea derivatives are known for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6] The presence of alkyl substituents on the nitrogen atoms can enhance this activity.[5] For instance, tetramethylthiourea has been shown to possess high biological activity against tested bacteria, suggesting that an increased number of alkyl substituents at the nitrogen sites can lead to increased antibacterial efficacy.[5]

Mechanism of Action: The antimicrobial action is often linked to the thiocarbonyl group, which can chelate metal ions essential for microbial enzyme function or interfere with cellular redox balance.

Anticancer Activity

Substituted thiourea derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.[1][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.[1][8]

Signaling Pathways Involved:

-

Enzyme Inhibition: Thiourea derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases (PTKs), topoisomerases, and carbonic anhydrases.[7] For example, some derivatives act as EGFR signaling-targeted inhibitors.[9]

-

Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This can be triggered by various cellular stresses, including the inhibition of critical survival pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Trimethylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract